Ethyl 2-(4-benzylpiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethyl 2-(4-benzylpiperazin-2-yl)acetate typically involves the reaction of 4-benzylpiperazine with ethyl bromoacetate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Ethyl 2-(4-benzylpiperazin-2-yl)acetate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is employed in the study of biological processes and the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-benzylpiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(4-benzylpiperazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-benzylpiperazin-1-yl)acetate: This compound has a similar structure but differs in the position of the piperazine ring substitution.
N-benzylpiperazine: A simpler compound that lacks the ethyl acetate group, often used as a precursor in the synthesis of more complex derivatives.
4-benzylpiperidine: Another related compound with a different ring structure, used in various chemical and pharmaceutical applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that make it valuable for research and development purposes .
Properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)10-14-12-17(9-8-16-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISNWYDETMHNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.